molecular formula C15H21NO7 B602204 Benzocaine N-|A-D-Glucoside CAS No. 28315-50-6

Benzocaine N-|A-D-Glucoside

Cat. No.: B602204
CAS No.: 28315-50-6
M. Wt: 327.34
Attention: For research use only. Not for human or veterinary use.
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Description

Benzocaine N-|A-D-Glucoside is a chemically modified version of benzocaine, a well-known ester local anesthetic. In this compound, a β-D-glucoside moiety is attached to the nitrogen atom of the parent benzocaine molecule. This glycosylation significantly impacts the compound’s physical and chemical properties, particularly enhancing its solubility in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzocaine N-|A-D-Glucoside typically involves the glycosylation of benzocaine. One common method is the reaction of benzocaine with a glucosyl donor under acidic or basic conditions to form the glycosidic bond. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, or by bases such as sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzocaine N-|A-D-Glucoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzocaine N-|A-D-Glucoside has several applications in scientific research:

    Chemistry: Used as a model compound for studying glycosylation reactions and their effects on physical properties.

    Biology: Investigated for its potential as a prodrug that can release benzocaine upon enzymatic cleavage of the glucoside moiety.

    Medicine: Explored for its enhanced solubility and potential use in topical formulations for pain relief.

Mechanism of Action

The mechanism of action of Benzocaine N-|A-D-Glucoside involves its hydrolysis by enzymes such as glucosidases, releasing the active benzocaine molecule. Benzocaine then exerts its effects by diffusing into nerve cells and binding to sodium channels, preventing the influx of sodium ions. This action blocks nerve impulse transmission, leading to local anesthesia .

Comparison with Similar Compounds

Uniqueness: Benzocaine N-|A-D-Glucoside is unique due to its glycosylation, which enhances its solubility and potentially modifies its pharmacokinetic profile. This modification can lead to improved delivery and efficacy in certain applications compared to its non-glycosylated counterparts .

Properties

IUPAC Name

ethyl 4-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12+,13?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREAPVFREJJKCA-OONHEIRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747088
Record name N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28315-50-6
Record name N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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